Product packaging for 1-benzofuran-2-yl(4-bromophenyl)methanone(Cat. No.:CAS No. 29555-25-7)

1-benzofuran-2-yl(4-bromophenyl)methanone

Cat. No.: B4631828
CAS No.: 29555-25-7
M. Wt: 301.13 g/mol
InChI Key: SBSLXDAOHXKKNK-UHFFFAOYSA-N
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Description

1-Benzofuran-2-yl(4-bromophenyl)methanone (CAS 29555-25-7) is a chemical compound with the molecular formula C 15 H 9 BrO 2 and a molecular weight of 301.13 . This benzofuran-based scaffold is of significant interest in medicinal chemistry and pharmaceutical research, serving as a valuable building block for the development of novel bioactive molecules . Benzofuran derivatives are extensively investigated for their diverse pharmacological potentials. Research indicates that structural analogs of this compound exhibit high affinity for β-amyloid plaques, suggesting its relevance as a core structure in developing molecular probes for Alzheimer's disease research . Furthermore, the benzofuran scaffold is a prominent feature in compounds with demonstrated antimicrobial activity. Related derivatives, synthesized via methods like Claisen-Schmidt and Suzuki cross-coupling reactions, have shown promising in vitro antibacterial and antifungal properties against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Aspergillus niger and Fusarium oxysporum . The presence of the 4-bromophenyl moiety can serve as a key synthetic handle for further structural diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are encouraged to review all relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrO2 B4631828 1-benzofuran-2-yl(4-bromophenyl)methanone CAS No. 29555-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSLXDAOHXKKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183738
Record name Ketone,2-benzofuranyl p-bromophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29555-25-7
Record name Ketone,2-benzofuranyl p-bromophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone,2-benzofuranyl p-bromophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 1 Benzofuran 2 Yl 4 Bromophenyl Methanone

Retrosynthetic Dissection of the 1-benzofuran-2-yl(4-bromophenyl)methanone Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are apparent.

Disconnection of the Carbonyl-Benzofuran Bond: The most straightforward disconnection breaks the C-C bond between the carbonyl carbon and the benzofuran (B130515) ring. This leads to a 2-substituted benzofuran synthon (such as a 2-benzofuranyl organometallic reagent) and a 4-bromobenzoyl synthon (like 4-bromobenzoyl chloride). This approach focuses on forming the aryl ketone in a late stage of the synthesis.

Disconnection of the Benzofuran Ring: A more convergent approach involves disconnecting the bonds that form the heterocyclic ring itself. This typically involves breaking the C-O and a C-C bond of the furan (B31954) ring. This strategy leads to a substituted phenol, such as a salicylaldehyde (B1680747) or a 2-hydroxyphenacyl derivative, and a two-carbon synthon that will form part of the furan ring and bear the 4-bromophenyl group. This pathway builds the benzofuran ring with the ketone substituent already in place or as a direct precursor.

These distinct retrosynthetic pathways pave the way for the various synthetic methodologies detailed below.

Catalytic Approaches to this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the construction of complex molecules like benzofurans.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, including the bond between an aryl group and a carbonyl group to generate aryl ketones. mdpi.commdpi.com This can be applied to the synthesis of this compound by coupling a benzofuran-2-boronic acid derivative with a 4-bromobenzoyl halide. Alternatively, a 2-bromobenzofuran (B1272952) could be coupled with a (4-bromophenyl)carbonyl organometallic reagent, though the former is more common. The reaction between acyl chlorides and boronic acids is a known method for producing aryl ketones. mdpi.com A plausible route involves the Suzuki-Miyaura coupling between 2-(4-bromophenyl)benzofuran (B12281498) and an appropriate boronic acid, a strategy that has been successfully used to synthesize various 2-arylbenzofuran derivatives. mdpi.comnih.gov

A general procedure would involve reacting benzofuran-2-boronic acid with 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Aryl Ketone Synthesis

ElectrophileOrganoboron ReagentPd Catalyst (mol%)BaseSolventYield (%)Reference
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneHigh (not specified) mdpi.com
Aroyl chloridep-Bromophenyl acetylene (B1199291) (in subsequent coupling)Pd catalyst (not specified)Not specifiedNot specifiedGood mdpi.com
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O91 nih.gov

The benzofuran ring system can be efficiently constructed via intramolecular oxidative cyclization of ortho-substituted phenols. researchgate.net Palladium-catalyzed methods are particularly effective, often proceeding through a Wacker-type mechanism or C-H activation. acs.orgacs.org For the target molecule, a suitable precursor would be an o-alkenylphenol, such as 1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, which could undergo an oxidative cyclization to form the benzofuran ring. The palladium catalyst facilitates the intramolecular attack of the phenolic oxygen onto the activated alkene, followed by an elimination step to yield the aromatic benzofuran. acs.orgnih.gov

Various oxidants, such as benzoquinone (BQ) or molecular oxygen, are used to regenerate the active Pd(II) catalyst. acs.orgorganic-chemistry.org

Table 2: Conditions for Palladium-Catalyzed Oxidative Cyclization to Form Benzofurans

Substrate TypeCatalystOxidantBaseSolventYield (%)Reference
Allyl aryl etherPd(MeCN)₂Cl₂ (5 mol%)BenzoquinoneNa₂CO₃Dioxane66 acs.org
ortho-Cinnamyl phenol[PdCl₂(CH₃CN)₂]Benzoquinone--Good organic-chemistry.org
2-HydroxystilbenePhI(OAc)₂ (10 mol%)m-CPBA--Good to excellent organic-chemistry.org

The principles of green chemistry encourage the use of alternative energy sources and environmentally benign solvents. Microwave-assisted organic synthesis has emerged as a powerful technique that can dramatically reduce reaction times, improve yields, and minimize side products. acs.orgyoutube.com The synthesis of benzofuran derivatives, including those derived from chalcones or via coupling reactions, has been shown to be highly efficient under microwave irradiation. nih.govresearchgate.netnih.gov Reactions that conventionally require many hours of reflux can often be completed in minutes. youtube.com

Furthermore, conducting reactions in aqueous media is a key goal of green chemistry. The Suzuki-Miyaura coupling, for instance, has been successfully adapted to run in water or mixed aqueous-organic solvents, often with high efficiency. mdpi.comnih.gov This approach avoids the use of volatile and often toxic organic solvents. The synthesis of 2-(4-bromophenyl)benzofuran, a direct precursor, has been achieved in water. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzofuran Synthesis

Reaction TypeHeating MethodReaction TimeYield (%)Reference
Synthesis of TriazoleConventional60 min45-60 youtube.com
Synthesis of TriazoleMicrowave10 minHigher youtube.com
Rap-Stoermer ReactionMicrowave15-40 minModerate to good researchgate.net
Benzofuran-pyrazolyl methanone (B1245722) synthesisMicrowave10-15 min80-88 researchgate.net

Non-Catalytic Synthetic Pathways

While catalytic methods are dominant, several robust non-catalytic pathways, primarily based on condensation reactions, remain highly relevant for constructing the benzofuran framework.

A classic and direct route to 2-acylbenzofurans is the Rap-Stoermer reaction. This method involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base. researchgate.netnih.gov For the target molecule, this would involve the reaction of salicylaldehyde with 2-bromo-1-(4-bromophenyl)ethan-1-one. The initial step is an O-alkylation of the phenol, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran ring.

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including benzofurans. ekb.egresearchgate.netacs.org A common strategy involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. researchgate.netresearchgate.net For the target structure, a 2-hydroxychalcone (B1664081) could be synthesized and then cyclized. nih.gov For example, condensing 2-hydroxyacetophenone (B1195853) with 4-bromobenzaldehyde (B125591) would yield a chalcone (B49325) that, upon oxidative cyclization (e.g., using iodine), can form the benzofuran ring, which would then need to be functionalized at the C2 position. A more direct route involves the rearrangement of a MOM-protected 2-hydroxychalcone to yield 3-acylbenzofurans, demonstrating the versatility of chalcone intermediates. nih.gov

Table 4: Benzofuran Synthesis via Condensation/Chalcone Pathways

MethodReactantsKey IntermediateConditionsYield (%)Reference
Rap-StoermerSalicylaldehyde, Phenacyl Bromide-Base-mediated, microwave, solvent-freeExcellent researchgate.net
Chalcone Cyclization2-Hydroxychalcone, Phenacyl bromide3-Alkenyl benzofuranAlkylation then condensationExcellent researchgate.net
Chalcone RearrangementMOM-protected 2-hydroxychalcone2,3-dihydrobenzofuranBasic or weakly acidicExcellent nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and efficient strategy for the synthesis of the benzofuran scaffold. A prominent method for preparing 2-acylbenzofurans is the Rap-Stoermer reaction. researchgate.netnih.gov This reaction typically involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base. researchgate.net

For the specific synthesis of this compound, this would involve the reaction between a salicylaldehyde and a 2-halo-1-(4-bromophenyl)ethanone, such as 2-bromo-1-(4-bromophenyl)ethanone. The process begins with the O-alkylation of the salicylaldehyde's hydroxyl group by the α-haloketone, forming a phenoxy ketone intermediate. This intermediate then undergoes a base-catalyzed intramolecular aldol-type condensation, where the enolate attacks the aldehyde's carbonyl group to form a five-membered ring. Subsequent dehydration of the resulting alcohol yields the stable aromatic benzofuran ring. researchgate.net

Other intramolecular cyclization strategies for benzofuran synthesis include palladium-catalyzed reactions of o-iodophenols with terminal alkynes (Sonogashira coupling followed by cyclization) and acid-catalyzed ring closures of α-aryloxycarbonyl compounds. rsc.orgnih.gov For instance, a palladium and copper co-catalyzed Sonogashira coupling between an iodophenol and a terminal alkyne can lead to an intermediate that cyclizes to form the benzofuran ring. nih.gov While broadly applicable, the Rap-Stoermer reaction remains a direct and frequently utilized route for 2-acylbenzofurans. researchgate.netnih.gov

Optimization of Reaction Parameters and Mechanistic Considerations in Yield Enhancement

The efficiency and yield of the synthesis of this compound via intramolecular cyclization are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, catalyst, and reaction temperature.

Base and Solvent Systems: The choice of base is critical for promoting both the initial O-alkylation and the subsequent intramolecular cyclization. Common bases include potassium carbonate (K₂CO₃) and potassium tert-butoxide. researchgate.netmdpi.com The solvent system also plays a crucial role; acetonitrile (B52724) and dimethylformamide (DMF) are frequently used. jocpr.comresearchgate.net In some methodologies, water has been employed as a green solvent, particularly in cascade reactions catalyzed by bases like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Catalysis and Reaction Conditions: To enhance reaction rates and improve yields, various catalytic systems and energy sources have been explored. Phase-transfer catalysts like PEG-400 have been used in conjunction with ultrasound assistance to shorten reaction times and increase the yield of 2-acylbenzofurans. researchgate.net Microwave irradiation is another modern technique applied to accelerate the reaction, often leading to higher yields and fewer by-products in a significantly shorter time frame compared to conventional heating. rsc.orgmdpi.com

Mechanistic Pathway: The generally accepted mechanism for the base-catalyzed Rap-Stoermer reaction proceeds through the following steps:

Deprotonation of the phenolic hydroxyl group of salicylaldehyde by the base.

Nucleophilic attack of the resulting phenoxide on the α-carbon of 2-halo-1-(4-bromophenyl)ethanone, displacing the halide to form an ether intermediate (Williamson ether synthesis).

The base then abstracts an α-proton from the ketone portion of the intermediate, generating an enolate.

The enolate undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon, leading to a five-membered ring intermediate (an aldol-type addition).

Finally, a dehydration (elimination of a water molecule) step occurs, often facilitated by heating, to yield the aromatic this compound.

The table below summarizes various conditions reported for the synthesis of related 2-acylbenzofurans, illustrating the impact of different parameters on reaction outcomes.

Catalyst/BaseSolventEnergy SourceReaction TimeYieldReference
K₂CO₃AcetonitrileConventional Heating48–96 hModerate mdpi.com
PEG-400 / K₂CO₃AcetonitrileUltrasound15–25 minGood researchgate.net
Potassium tert-butoxideDMSOMicrowave2 hModerate mdpi.com
DMAPWaterConventional HeatingNot SpecifiedGood-Excellent researchgate.net

This table is illustrative of conditions used for analogous 2-acylbenzofuran syntheses.

Advanced Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity of the final product, this compound, is essential for its use in further applications. Post-synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, the base, and various by-products. A multi-step purification protocol is therefore necessary.

The initial workup procedure often involves quenching the reaction mixture, for example, by diluting it with water. mdpi.com This step helps to dissolve inorganic salts and other water-soluble impurities. The aqueous mixture is then subjected to extraction with an organic solvent immiscible with water, such as diethyl ether (Et₂O) or ethyl acetate. mdpi.com This transfers the organic product into the organic layer, leaving water-soluble impurities behind. The combined organic extracts are typically washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

For further purification, column chromatography is the most common and effective technique. mdpi.com A slurry of silica (B1680970) gel is typically used as the stationary phase, and a solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase (eluent). The components of the crude mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound. The progress of the separation is monitored by thin-layer chromatography (TLC). mdpi.com

Finally, recrystallization from a suitable solvent or solvent mixture can be employed to obtain the compound in a highly crystalline and pure form. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This process effectively removes any remaining minor impurities. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.commdpi.com

In Depth Spectroscopic and Crystallographic Characterization of 1 Benzofuran 2 Yl 4 Bromophenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While specific multi-dimensional NMR spectra for 1-benzofuran-2-yl(4-bromophenyl)methanone are not widely available in the public domain, the application of these techniques would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be expected to show correlations between adjacent aromatic protons on both the benzofuran (B130515) and the 4-bromophenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom in both the benzofuran and bromophenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation. For this compound, a NOESY spectrum could indicate the preferred rotational orientation of the 4-bromophenyl group relative to the benzofuran core.

Based on the analysis of closely related analogs, such as benzofuran-2-yl(p-tolyl)methanone and benzofuran-2-yl(4-chlorophenyl)methanone, the expected ¹H and ¹³C NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent can be predicted.

Predicted ¹H NMR Chemical Shifts:

The aromatic protons of the benzofuran and 4-bromophenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the bromine atom and the carbonyl group will influence the precise chemical shifts.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3 (Benzofuran)~7.5s-
H-4 (Benzofuran)~7.7d~8.0
H-5 (Benzofuran)~7.3t~7.5
H-6 (Benzofuran)~7.5t~7.5
H-7 (Benzofuran)~7.6d~8.5
H-2', H-6' (Bromophenyl)~7.9d~8.5
H-3', H-5' (Bromophenyl)~7.7d~8.5

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum would show signals for all 15 carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Carbon Predicted Chemical Shift (ppm)
C=O~183
C-2 (Benzofuran)~152
C-3 (Benzofuran)~116
C-3a (Benzofuran)~127
C-4 (Benzofuran)~124
C-5 (Benzofuran)~128
C-6 (Benzofuran)~123
C-7 (Benzofuran)~112
C-7a (Benzofuran)~156
C-1' (Bromophenyl)~136
C-2', C-6' (Bromophenyl)~131
C-3', C-5' (Bromophenyl)~132
C-4' (Bromophenyl)~128

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aryl Ketone)1650-1630Strong
C=C Stretch (Aromatic)1600-1450Medium-Strong
C-O-C Stretch (Benzofuran)1250-1050Strong
C-H Stretch (Aromatic)3100-3000Medium
C-Br Stretch600-500Medium
C-H Bending (Aromatic)900-675Strong

The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch, which is characteristic of aryl ketones. The exact position of this band can provide information about the electronic environment of the carbonyl group. The aromatic C=C stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region. The strong C-O-C stretching band is indicative of the furan (B31954) ether linkage.

While no specific Raman data is available, this technique would provide complementary information to FTIR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the aromatic rings and the C-Br bond would be expected to show strong signals in a Raman spectrum.

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination:

The molecular formula of this compound is C₁₅H₉BrO₂. The calculated monoisotopic mass is 300.9835 u. HRMS analysis would be able to confirm this exact mass with a high degree of accuracy, typically to within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Pathway Elucidation:

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule would be expected to fragment in a predictable manner. Plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzofuran ring or the 4-bromophenyl ring, leading to the formation of acylium ions. The most likely initial fragmentation would be the loss of the bromophenyl radical to form the benzofuran-2-carbonyl cation (m/z 145.0284).

Formation of the bromophenyl cation: Cleavage of the bond between the carbonyl carbon and the bromophenyl ring can lead to the formation of the 4-bromobenzoyl cation (m/z 182.9474 and 184.9454 due to the isotopic distribution of bromine).

Loss of CO: The acylium ions can further fragment by losing a molecule of carbon monoxide (CO). For example, the 4-bromobenzoyl cation could lose CO to form the 4-bromophenyl cation (m/z 155.9529 and 157.9509).

The analysis of these fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Single-Crystal X-ray Diffraction Analysis: Precision in Molecular Conformation, Stereochemistry, Crystal Packing, and Intermolecular Interactions

No published single-crystal X-ray diffraction data for this compound could be located. As a result, a quantitative analysis of its molecular conformation, including bond lengths, bond angles, and dihedral angles, is not possible. Furthermore, details regarding its stereochemistry, crystal system, space group, and the specific nature of its crystal packing and intermolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) remain undetermined.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation System Characterization

Experimentally determined Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, including its absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π, n→π) responsible for these absorptions, are not available in the reviewed literature. Consequently, a detailed characterization of its conjugation system based on UV-Vis spectroscopy cannot be provided. While the benzofuran and bromophenyl moieties suggest a conjugated system capable of absorbing UV radiation, the precise wavelengths and intensities of these absorptions have not been experimentally reported. nist.govnih.gov

Investigations into the Chemical Reactivity and Transformation Pathways of 1 Benzofuran 2 Yl 4 Bromophenyl Methanone

Electrophilic and Nucleophilic Reactivity of Benzofuran (B130515) and Phenyl Moieties

The benzofuran and 4-bromophenyl moieties of 1-benzofuran-2-yl(4-bromophenyl)methanone exhibit characteristic reactivities towards electrophilic and nucleophilic reagents. The electron-rich benzofuran ring is generally more susceptible to electrophilic attack than the deactivated 4-bromophenyl ring.

Benzofuran Moiety: The benzofuran ring system is π-rich and thus activated towards electrophilic aromatic substitution. Theoretical studies and experimental evidence on related benzofuran derivatives suggest that electrophilic attack preferentially occurs at the C3 position of the furan (B31954) ring. This regioselectivity is attributed to the formation of a more stable cationic intermediate where the positive charge can be delocalized over the benzene (B151609) ring. stackexchange.comechemi.compixel-online.net However, the presence of the electron-withdrawing 2-aroyl group in the target molecule is expected to deactivate the furan ring towards electrophilic substitution to some extent. Common electrophilic substitution reactions that could be envisaged for the benzofuran moiety, albeit potentially requiring forcing conditions, include nitration, halogenation, and Friedel-Crafts acylation.

Conversely, the benzofuran ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups or under specific reaction conditions that promote such pathways.

4-Bromophenyl Moiety: The 4-bromophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of both the bromine atom and the carbonyl group. The directing effect of these substituents would favor electrophilic attack at the positions meta to the carbonyl group (ortho to the bromine).

Nucleophilic aromatic substitution on the 4-bromophenyl ring is also challenging due to the high energy of the intermediate Meisenheimer complex. However, under forcing conditions or with catalysis, nucleophilic displacement of the bromide is possible. More commonly, the bromine atom serves as a handle for various cross-coupling reactions, as will be discussed in section 4.3.

Transformations Involving the Carbonyl Group: Reductions, Additions, and Condensations

The carbonyl group is a key site of reactivity in this compound, undergoing a variety of transformations including reductions, nucleophilic additions, and condensation reactions.

Reductions: The ketone functionality can be readily reduced to a secondary alcohol, 1-benzofuran-2-yl(4-bromophenyl)methanol. This transformation can be achieved using a range of reducing agents, from mild hydride donors like sodium borohydride (NaBH₄) to more powerful reagents such as lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity, particularly if other reducible functional groups were present in the molecule.

Nucleophilic Additions: The electrophilic carbon of the carbonyl group is susceptible to attack by a wide array of nucleophiles.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after an aqueous workup. saskoer.calibretexts.orglibretexts.orgnih.gov For example, the reaction with methylmagnesium bromide would yield 1-(1-benzofuran-2-yl)-1-(4-bromophenyl)ethanol. These reactions are typically irreversible. libretexts.orglibretexts.org

Wittig and Horner-Wadsworth-Emmons Reactions: The carbonyl group can be converted to an alkene through reactions with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction). wikipedia.orgalfa-chemistry.comnrochemistry.comnih.gov The Horner-Wadsworth-Emmons reaction is often preferred as it typically provides the (E)-alkene with high stereoselectivity and the water-soluble phosphate byproduct is easily removed. wikipedia.orgalfa-chemistry.com

The following table summarizes some key transformations of the carbonyl group:

TransformationReagents and ConditionsProduct Type
ReductionNaBH₄, MeOH or LiAlH₄, Et₂OSecondary Alcohol
Grignard AdditionRMgX, Et₂O then H₃O⁺Tertiary Alcohol
Wittig ReactionPh₃P=CHR, THFAlkene
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂R, NaH, THF(E)-Alkene

Condensation Reactions: The carbonyl group can also participate in condensation reactions with amines and their derivatives to form imines or related compounds. For instance, reaction with a primary amine would yield the corresponding N-substituted imine.

Reactivity of the Aryl Bromide Substituent: Halogen Exchange and Further Functionalization

The bromine atom on the phenyl ring is a versatile functional group that can be displaced or utilized in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogen Exchange: While not extensively studied for this specific molecule, aryl bromides can undergo halogen exchange reactions, for example, conversion to an aryl iodide via a Finkelstein-type reaction, which can sometimes be advantageous for subsequent cross-coupling reactions due to the higher reactivity of the C-I bond.

Palladium-Catalyzed Cross-Coupling Reactions: The 4-bromophenyl moiety is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow for the introduction of a wide variety of aryl or vinyl substituents at the 4-position of the phenyl ring.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. This provides a route to stilbene-like structures. acs.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, resulting in the formation of a disubstituted alkyne. researchgate.netlibretexts.orgorganic-chemistry.orgresearchgate.netscirp.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This is a powerful method for the synthesis of arylamines.

The following table provides an overview of these important cross-coupling reactions:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingR-B(OH)₂Pd(0) catalyst, BaseBiaryl or Aryl-alkene
Heck CouplingAlkenePd(0) catalyst, BaseSubstituted Alkene
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseDisubstituted Alkyne
Buchwald-HartwigAminePd(0) catalyst, BaseArylamine

Photochemical Behavior and Mechanistic Photoreduction Studies

The photochemical behavior of this compound is expected to be dominated by the benzophenone-like chromophore. Benzophenone itself is a well-studied photosensitizer that undergoes efficient intersystem crossing to the triplet state upon absorption of UV light. youtube.comresearchgate.netyoutube.comhilarispublisher.com

Photoreduction: In the presence of a hydrogen donor, such as isopropyl alcohol, the excited triplet state of benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of two ketyl radicals then yields benzpinacol. youtube.comresearchgate.netyoutube.comhilarispublisher.com A similar photoreduction process is anticipated for this compound. The reaction would proceed via the following general steps:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing: The singlet state rapidly and efficiently converts to the more stable triplet state (T₁).

Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from a suitable donor (e.g., a solvent molecule) to form a ketyl radical.

Dimerization: Two ketyl radicals combine to form a pinacol-type product.

The presence of the bromine atom on the phenyl ring may influence the photophysical properties, potentially leading to a heavier atom effect that could enhance the rate of intersystem crossing.

Photochemical Cleavage: Certain aromatic ketones can undergo photochemical cleavage reactions, such as the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms. mdpi.com While this is a possibility, photoreduction is often the dominant pathway for benzophenone derivatives in the presence of hydrogen donors. Other photochemical pathways, such as C=C bond cleavage, have also been reported for related systems under specific conditions. beilstein-journals.orgnih.gov

Thermal Stability and Degradation Mechanism Analysis

Aromatic ketones and benzofuran derivatives are generally considered to be thermally stable compounds. The melting point of the closely related 4-bromobenzophenone is in the range of 79-84 °C, and it boils at 350 °C, indicating significant thermal stability. chemicalbook.comspectrabase.comfishersci.ca It is expected that this compound will exhibit similar high thermal stability.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) could be employed to quantitatively assess the thermal stability of the compound. wikipedia.orglibretexts.orgnih.govazonano.comcovalentmetrology.com TGA would reveal the onset temperature of decomposition, while DSC would provide information on melting point, crystallization behavior, and other phase transitions. wikipedia.orglibretexts.orgnih.govazonano.comcovalentmetrology.com

Degradation Mechanism: The thermal degradation of such a molecule at elevated temperatures would likely involve the cleavage of the weakest bonds. The C-Br bond and the bonds connecting the carbonyl group to the aromatic rings are potential sites for initial fragmentation. The degradation pathway would likely proceed through a complex series of radical reactions, leading to the formation of smaller, more volatile fragments. The specific degradation products would depend on the conditions, such as the presence or absence of oxygen.

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

Kinetics: The rates of the reactions discussed would be influenced by several factors:

Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Reaction rates typically increase with temperature, as described by the Arrhenius equation.

Catalyst activity and loading: For catalyzed reactions, the nature and amount of the catalyst are crucial.

Solvent effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates.

For nucleophilic additions to the carbonyl group, the rate is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing 4-bromophenyl group and the benzofuran ring will influence the electrophilicity of the carbonyl carbon.

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG).

Exothermic reactions (negative ΔH) with an increase in entropy (positive ΔS) are thermodynamically favorable at all temperatures.

The formation of stable products, such as the aromatic systems in cross-coupling reactions, provides a strong thermodynamic driving force.

Reactions such as the reduction of the carbonyl group are typically exothermic and thermodynamically favorable.

The equilibrium position of reversible reactions, such as some nucleophilic additions, will be determined by the relative stability of the reactants and products.

Theoretical and Computational Chemistry of 1 Benzofuran 2 Yl 4 Bromophenyl Methanone

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Global Reactivity Descriptors.rsc.org

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Density Functional Theory (DFT) for Geometry Optimization and Energy Predictions.rsc.orgresearchgate.net

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. rsc.org For molecules like 1-benzofuran-2-yl(4-bromophenyl)methanone, DFT, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), is used to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. rsc.org This process involves finding the minimum energy conformation on the potential energy surface.

For instance, a DFT study on the related compound 1-benzofuran-2-carboxylic acid utilized the B3LYP/6-31G(d,p) level of theory to calculate its optimized geometric parameters. researchgate.net The calculated bond lengths and angles were found to be in good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational approach. researchgate.net Such a validated methodology could be applied to this compound to predict its structural parameters.

Table 1: Comparison of Selected Experimental and DFT Calculated Geometric Parameters for 1-benzofuran-2-carboxylic acid

Parameter Bond/Angle Experimental Value (Å/°) Calculated Value (Å/°)
Bond Length C7-C14 1.457(2) 1.466
Bond Length C14-O15 1.252(19) 1.255
Bond Length C14-O16 1.278(18) 1.280
Bond Angle O15-C14-O16 - -
Bond Angle O15-C14-C7 - -
Bond Angle O16-C14-C7 - -

Data sourced from a study on 1-benzofuran-2-carboxylic acid and presented here as an illustrative example of the application of DFT. researchgate.net

The electronic energy, dipole moment, and other electronic properties are also obtained from these calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For benzofuran (B130515) derivatives, these values are instrumental in understanding their electronic behavior. rsc.org

Ab Initio Methods for Electronic Property Prediction

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can also be employed for higher accuracy, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark electronic properties. For a molecule of the size of this compound, these methods would be computationally demanding but could be used to refine DFT results for specific properties.

Molecular Dynamics Simulations: Conformational Sampling and Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and dynamics of molecules. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the benzofuran and phenyl rings, MD simulations can explore the potential energy surface and identify low-energy conformations.

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of the atoms. This allows for the analysis of conformational dynamics, solvent effects, and the formation of intermolecular interactions. For example, MD simulations have been used to study the stability of complexes between benzofuran derivatives and biological targets like tubulin. nih.gov These studies often employ force fields such as the General Amber Force Field (GAFF) for the ligand and standard force fields for proteins and solvents. nih.gov While no specific MD studies on this compound were found, this methodology would be invaluable in understanding its dynamic behavior in different environments.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis).researchgate.net

Computational chemistry is extensively used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. A study on 1-benzofuran-2-carboxylic acid demonstrated that the calculated chemical shifts were in good agreement with the experimental data. researchgate.net

Infrared (IR): The vibrational frequencies in an IR spectrum can be calculated using DFT. These calculations provide the wavenumbers and intensities of the vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra due to the neglect of anharmonicity and other approximations in the calculations. For 1-benzofuran-2-carboxylic acid, the calculated vibrational frequencies showed good correlation with the experimental FT-IR spectrum. researchgate.net

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. TD-DFT calculations on benzofurazan-based fluorescent probes have successfully predicted their absorption and emission spectra. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Benzofuran Derivatives

Spectroscopic Technique Parameter Experimental Value Calculated Value
¹H NMR (ppm) Aromatic Protons Varies Varies
¹³C NMR (ppm) Carbonyl Carbon ~180-190 ~180-190
IR (cm⁻¹) C=O Stretch ~1630-1680 ~1630-1680
UV-Vis (nm) λmax Varies Varies

These are typical ranges for benzofuran ketones and are for illustrative purposes.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.

For instance, the synthesis of benzofuran derivatives often involves cyclization reactions. mdpi.com Computational studies can be employed to explore different possible mechanistic pathways for such reactions, identifying the most energetically favorable route. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and confirming them through frequency calculations (which should yield one imaginary frequency). While no specific mechanistic studies for the synthesis of this compound are available, the methodologies are well-established for related heterocyclic systems.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or in this case, non-biological properties. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property.

For benzofuran derivatives, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention times. The process involves:

Assembling a dataset of benzofuran derivatives with known property values.

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) for each molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. researchgate.net

Validating the model using internal and external validation techniques. nih.gov

While QSAR (Quantitative Structure-Activity Relationship) studies on the biological activities of benzofurans are more common, the same principles apply to QSPR for non-biological attributes. researchgate.netnih.gov Such models can be valuable for designing new materials with desired properties.

Synthesis and Structure Reactivity Studies of 1 Benzofuran 2 Yl 4 Bromophenyl Methanone Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of derivatives based on the 1-benzofuran-2-yl(4-bromophenyl)methanone scaffold is guided by established principles of physical organic chemistry. The molecule can be viewed as a modular system composed of three key units: the benzofuran (B130515) ring, the 4-bromophenyl moiety, and the interconnecting carbonyl group. Structural modifications are typically planned to systematically alter the electronic and steric properties of the molecule and observe the resulting impact on its chemical reactivity and physical characteristics.

Key design principles include:

Electronic Modulation: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) onto either the benzofuran or the phenyl ring can significantly alter the electron density distribution across the molecule. This influences the reactivity of the carbonyl group toward nucleophiles and the susceptibility of the aromatic rings to electrophilic or nucleophilic substitution.

Steric Control: The placement of bulky substituents near reactive centers can introduce steric hindrance, thereby directing the regioselectivity of reactions or influencing the conformational preferences of the molecule. For instance, substituents at the C-3 position of the benzofuran ring can affect the approach of reagents to the adjacent carbonyl carbon.

Functional Group Interconversion: The existing functional groups—the bromo substituent and the carbonyl group—serve as handles for a wide array of chemical transformations. The carbonyl can be converted into alcohols, imines, or hydrazones, while the aryl bromide can participate in cross-coupling reactions, providing access to a vast library of derivatives. asianinstituteofresearch.orgnih.gov

Systematic application of these principles allows for a comprehensive exploration of the chemical space around the parent compound, facilitating detailed structure-reactivity relationship studies.

Derivatization Strategies on the Benzofuran Ring System

The benzofuran ring system is a versatile platform for structural modification, offering several positions for the introduction of new functional groups.

Substitution on the Furan (B31954) Ring (C-3 position): The C-3 position of the benzofuran nucleus is electronically rich and susceptible to electrophilic substitution. researchgate.net A key example of derivatization at this site is the synthesis of (3-amino-1-benzofuran-2-yl)(4-bromophenyl)methanone, which introduces a reactive amino group. sigmaaldrich.comuni.lu This amine can serve as a nucleophile or be further modified, for example, through diazotization.

Substitution on the Benzene (B151609) Ring: The fused benzene ring of the benzofuran core can be substituted to modulate the molecule's properties.

Halogenation: Bromination of the benzofuran ring system can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

Alkoxy and Hydroxy Groups: The introduction of hydroxyl, methoxy, or ethoxy groups is a common strategy. mdpi.comuni.lu These substituents can be incorporated by starting the synthesis from an appropriately substituted salicylaldehyde (B1680747) or o-hydroxyacetophenone. asianinstituteofresearch.orgmdpi.com Studies have shown that substituents at the 5-position are particularly relevant for modifying the properties of benzofuran compounds. rsc.org

Synthesis from Pre-functionalized Precursors: One of the most effective strategies for derivatizing the benzofuran ring is to build it from already modified starting materials. The reaction of a substituted salicylaldehyde with an α-halo ketone is a common route that allows for the incorporation of a wide variety of substituents onto the benzene portion of the benzofuran nucleus from the outset. asianinstituteofresearch.orgnih.gov

Modifications on the 4-Bromophenyl Moiety and Carbonyl Group

The 4-bromophenyl and carbonyl moieties are primary sites for synthetic transformations, providing pathways to a wide range of analogues.

Modifications of the 4-Bromophenyl Moiety: The bromine atom is a highly versatile functional group.

Halogen Exchange: The bromine can be replaced with other halogens, such as chlorine, which has been demonstrated in the synthesis of the analogous benzofuran-2-yl(4-chlorophenyl)methanone. asianinstituteofresearch.org

Cross-Coupling Reactions: The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the attachment of alkyl, aryl, vinyl, or amino groups.

Conversion to Other Functional Groups: The bromo group can be converted into an amino group via reactions like the Buchwald-Hartwig amination or through a nitration-reduction sequence. The resulting aniline (B41778) derivative can undergo further reactions. For example, it can be subjected to diazotization and then coupled with activated aromatic compounds like phenols or anilines to form highly conjugated azo dyes, a strategy well-documented for other aryl amines. nih.gov

Modifications of the Carbonyl Group: The carbonyl group acts as a key electrophilic center and a structural linker.

Reduction and Condensation: The ketone can be reduced to a secondary alcohol. It can also undergo condensation reactions with primary amines to form imines or with hydrazines to form hydrazones. asianinstituteofresearch.org

Elaboration into Heterocycles: A powerful strategy involves using the carbonyl group to build new heterocyclic rings. For instance, the parent benzofuran-2-yl ketone can be converted to a benzofuran-2-carbohydrazide. This intermediate can then react with chalcones in a microwave-assisted reaction to yield complex derivatives like benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanones, effectively replacing the simple carbonyl oxygen with a larger, functional pyrazole (B372694) moiety. nih.govrsc.orgresearchgate.net

Synthesis and Spectroscopic Characterization of Novel Analogues

The synthesis of this compound and its analogues is typically achieved through established heterocyclic chemistry methods. The structural elucidation of these novel compounds relies on a combination of modern spectroscopic techniques.

Synthetic Methodologies:

Friedel-Crafts Acylation: A direct method involves the Lewis acid-catalyzed acylation of benzofuran with 4-bromobenzoyl chloride. researchgate.net This reaction typically occurs at the C-2 or C-3 position of the benzofuran ring.

Reaction of Salicylaldehyde with α-Bromoacetophenone: A widely used method involves the reaction of a salicylaldehyde derivative with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base like potassium carbonate. nih.govasianinstituteofresearch.org This reaction proceeds via initial O-alkylation followed by an intramolecular condensation to form the furan ring.

Microwave-Assisted Synthesis: For more complex derivatives, microwave irradiation has been shown to be an effective technique, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govrsc.org

Spectroscopic Characterization: The structures of the synthesized compounds are confirmed using a suite of analytical methods.

TechniqueDescriptionTypical Findings
¹H NMR Provides information on the number and environment of protons.Aromatic protons of the benzofuran and 4-bromophenyl rings typically appear in the range of δ 7.0-8.5 ppm. The specific splitting patterns (e.g., AA'BB' system for the 4-bromophenyl ring) and the presence of signals from any introduced substituents confirm the structure. mdpi.combeilstein-archives.org
¹³C NMR Identifies all unique carbon atoms in the molecule.The carbonyl carbon signal is characteristic and appears downfield (>180 ppm). Aromatic carbons resonate in the δ 110-160 ppm range. The signal for the carbon attached to bromine is also identifiable. mdpi.com
FTIR Detects the presence of specific functional groups via their vibrational frequencies.A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the aryl ketone C=O stretch. beilstein-archives.org C-O-C stretching of the benzofuran ether linkage and C-Br stretching can also be observed.
Mass Spectrometry Determines the molecular weight and provides information on the structure through fragmentation patterns.High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio). Predicted m/z values for various adducts can be calculated. uni.lumdpi.comuni.lu
X-ray Crystallography Provides the definitive three-dimensional structure of crystalline compounds.For analogues that form suitable single crystals, this technique reveals precise bond lengths, bond angles, and the dihedral angles between the planes of the aromatic rings, confirming the overall molecular conformation. nih.gov

Table 1: Predicted Mass Spectrometry Data for (3-amino-1-benzofuran-2-yl)(4-bromophenyl)methanone uni.lu (This table is based on data for an amino-substituted analogue and illustrates the type of data obtained)

Adductm/z (Predicted)
[M+H]⁺315.99678
[M+Na]⁺337.97872
[M-H]⁻313.98222
[M+K]⁺353.95266

Table 2: Representative Crystallographic Data for an Indole Analogue nih.gov (This table is based on data for (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone and serves as an example of structural parameters)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Indole Ring - Bromophenyl Ring)59.30 (8)°
Dihedral Angle (Indole Ring - Phenylsulfonyl Ring)65.64 (8)°

Systematic Investigation of Structure-Reactivity Relationships (Non-Biological Context)

The investigation of structure-reactivity relationships (SRRs) in a non-biological context focuses on how systematic structural changes influence the chemical reactivity and physical properties of the molecule. The this compound framework is well-suited for such studies.

Influence of Substituents on Ring Reactivity: The reactivity of the benzofuran ring towards electrophiles is highly dependent on the nature of the substituents present. Electron-donating groups (EDGs) on the benzene portion of the benzofuran system increase the nucleophilicity of the heterocyclic ring, particularly at the C-3 position, making it more reactive towards electrophilic attack. researchgate.net Conversely, electron-withdrawing groups (EWGs) would deactivate the ring.

Reactivity of the Carbonyl Group: The electrophilicity of the carbonyl carbon is modulated by substituents on both aromatic rings. EDGs on either ring decrease the reactivity of the ketone towards nucleophiles by increasing electron density at the carbonyl carbon. EWGs, such as the bromine atom on the phenyl ring, have the opposite effect, making the carbonyl carbon more susceptible to nucleophilic attack. This principle governs the feasibility and rates of reactions like imine formation or Grignard additions. asianinstituteofresearch.org

Regioselectivity of Reactions: The inherent electronic properties of the benzofuran ring direct the regioselectivity of certain reactions. For example, metallation of the parent benzofuran often occurs selectively at the C-2 position, providing a route to 2-substituted derivatives. In contrast, electrophilic substitution, such as Friedel-Crafts acylation, can occur at either the C-2 or C-3 position depending on the specific substrate and reaction conditions. researchgate.net

Steric Effects: The introduction of bulky groups can hinder reactions at nearby sites. For instance, a large substituent at the C-3 position of the benzofuran ring could sterically block the approach of a nucleophile to the adjacent carbonyl carbon, potentially slowing the reaction or favoring attack from the less hindered face of the molecule. beilstein-archives.org Similarly, bulky groups at the ortho positions of the 4-bromophenyl ring would influence the conformation and reactivity of the ketone.

By synthesizing a library of analogues with systematic variations and studying their behavior in well-defined chemical reactions, a quantitative understanding of these structure-reactivity relationships can be developed.

Potential Non Biological Applications and Material Science Prospects

Utility as Building Blocks in Complex Organic Synthesis

Benzofuran (B130515) derivatives are recognized as valuable building blocks for the construction of more complex heterocyclic systems and medicinally important molecules. nih.govlbp.worldresearchgate.net The title compound, 1-benzofuran-2-yl(4-bromophenyl)methanone, serves as a versatile precursor in organic synthesis. The presence of the bromine atom on the phenyl ring offers a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups and the extension of the molecular framework. nih.gov

Furthermore, the ketone functional group can be subjected to a wide range of chemical transformations. It can undergo reduction to an alcohol, be converted to an oxime, or serve as a site for the introduction of new carbon-carbon bonds through reactions like the Wittig reaction or aldol condensations. researchgate.netsigmaaldrich.com The benzofuran ring itself can also participate in various reactions, including electrophilic substitution and cycloaddition reactions, further expanding its synthetic utility. researchgate.net These reactive sites collectively make this compound a valuable starting material for the synthesis of novel polycyclic aromatic compounds, complex natural product analogues, and functional organic materials.

A series of benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as novel probes for β-amyloid plaques, highlighting the role of this core structure in developing diagnostic agents. nih.gov The synthesis of these derivatives often involves the Rap–Stoermer condensation reaction. nih.gov

Exploration in Optoelectronic Materials (e.g., OLEDs)

Benzofuran derivatives have garnered significant attention in the field of materials science due to their promising photophysical properties. Many benzofuran-containing compounds exhibit strong fluorescence, with some being identified as "pure" blue-emitting moieties. semanticscholar.org This intrinsic luminescence makes them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. semanticscholar.org

The photoluminescence and quantum yields of benzofuran derivatives are highly dependent on their molecular structure. semanticscholar.org While specific studies on the optoelectronic properties of this compound are not extensively documented, the core benzofuran structure suggests potential for luminescent behavior. The extended π-conjugation system encompassing the benzofuran and phenyl rings is a key feature that can support light emission. The bromine atom can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and enabling phosphorescence. Further research into the absorption and emission spectra, as well as the quantum yield of this specific compound, would be necessary to fully assess its suitability for optoelectronic applications.

Role as Ligands in Catalysis or Coordination Chemistry

The molecular structure of this compound contains several potential coordination sites, suggesting its possible role as a ligand in catalysis and coordination chemistry. The oxygen atom of the carbonyl group and the oxygen atom within the furan (B31954) ring possess lone pairs of electrons that can coordinate to metal centers. Additionally, the π-systems of the benzofuran and bromophenyl rings can engage in π-metal interactions.

This coordinating ability could be exploited in the design of novel metal complexes with interesting catalytic or material properties. For instance, coordination to a catalytically active metal could lead to new catalysts for various organic transformations. The bromine substituent could also play a role in directing the coordination or in the subsequent reactivity of the resulting metal complex. While the direct application of this compound as a ligand is yet to be extensively explored, its structural features are indicative of a promising candidate for the development of new coordination compounds. nih.gov

Integration into Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties, which are governed by intermolecular interactions. The structure of this compound possesses several features that are conducive to the formation of ordered supramolecular assemblies.

The presence of the bromine atom allows for the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. nih.gov Halogen bonding has emerged as a powerful tool in crystal engineering for directing the assembly of molecules in the solid state. nih.gov Furthermore, the aromatic rings can participate in π-π stacking interactions, while the carbonyl group can act as a hydrogen bond acceptor.

Studies on related brominated benzofuran derivatives have revealed the importance of various intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking, in dictating their crystal packing. nih.govnih.govresearchgate.net For instance, the crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate shows that molecules are linked by O-H···O and C-H···O hydrogen bonds, leading to the formation of helices. nih.gov The interplay of these non-covalent interactions in this compound could be harnessed to construct novel supramolecular architectures with potentially interesting material properties.

Application in Polymer Chemistry as Monomers or Functional Additives

The structure of this compound suggests its potential for integration into polymeric materials, either as a monomer or as a functional additive. The bromophenyl group can serve as a reactive handle for polymerization reactions. For example, it could be a suitable monomer for cross-coupling polymerization methods, leading to the formation of conjugated polymers. Such polymers, incorporating the benzofuran moiety, could exhibit interesting electronic and optical properties for applications in organic electronics. acs.orgntu.edu.sg

Alternatively, this compound could be utilized as a functional additive to modify the properties of existing polymers. Its incorporation could enhance the thermal stability, flame retardancy (due to the bromine content), or confer specific optical properties, such as UV absorption or fluorescence, to the host polymer. The benzofuran scaffold is known to be a component in some natural and synthetic polymers. nih.gov The specific contributions of this compound to polymer properties would depend on its compatibility with the polymer matrix and the nature of the intermolecular interactions between the additive and the polymer chains.

Future Research Directions and Emerging Areas for 1 Benzofuran 2 Yl 4 Bromophenyl Methanone

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 1-benzofuran-2-yl(4-bromophenyl)methanone, research is anticipated to move beyond traditional multi-step procedures towards more sustainable and atom-economical routes. Key areas of exploration include:

Transition-Metal-Catalyzed Reactions: The use of transition metals like palladium, copper, rhodium, and nickel as catalysts is a promising avenue for the synthesis of benzofuran (B130515) derivatives. acs.orgnih.gov These reactions often proceed with high efficiency and selectivity under mild conditions. For instance, palladium-catalyzed cross-coupling reactions could be employed to construct the benzofuran core or attach the 4-bromophenyl moiety in a highly controlled manner. acs.orgnumberanalytics.com

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules like this compound in a single step from three or more starting materials. numberanalytics.comkcl.ac.uk This approach significantly reduces waste, energy consumption, and reaction time compared to conventional linear syntheses. The development of novel MCRs for this specific compound is a key area for future research.

Visible-Light-Mediated Catalysis: Harnessing the energy of visible light to drive chemical reactions is a rapidly growing field in green chemistry. nih.gov The application of photoredox catalysis to the synthesis of this compound could lead to the development of highly sustainable and efficient synthetic protocols. mdpi.com

Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to improve the yields and shorten the reaction times for the Rap-Stoermer reaction, a classic method for preparing 2-acylbenzofurans. researchgate.net Further investigation into ultrasound-assisted synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Synthesis StrategyPotential AdvantagesRelevant Research
Transition-Metal CatalysisHigh efficiency, selectivity, mild reaction conditions acs.orgnih.govnumberanalytics.com
Multicomponent ReactionsReduced waste, energy, and time; increased molecular diversity numberanalytics.comkcl.ac.ukresearchgate.net
Visible-Light-Mediated CatalysisSustainable, energy-efficient, novel reaction pathways nih.govmdpi.com
Ultrasound-Assisted SynthesisIncreased yields, shorter reaction times, energy efficiency researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reaction Processes

To optimize synthetic routes and ensure product quality, a deep understanding of reaction mechanisms and kinetics is crucial. Advanced in situ spectroscopic techniques offer real-time monitoring of chemical transformations, providing valuable insights that are not attainable through traditional offline analysis. Future research should focus on applying these techniques to the synthesis of this compound. For example, continuous IR spectral monitoring has been successfully used to clarify the mechanism of Rap-Stoermer reactions. researchgate.net The application of techniques like ReactIR (Fourier-transform infrared spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy could enable:

The identification of transient intermediates.

The determination of reaction kinetics and pathways.

The optimization of reaction parameters in real-time.

This data is invaluable for scaling up production and ensuring consistent product quality.

Computational Design and Prediction of Novel Derivatives with Tailored Non-Biological Functionalities

While much of the current research on benzofuran derivatives focuses on their biological activity, computational chemistry opens the door to designing novel derivatives of this compound with specific non-biological functionalities. nih.govresearchgate.net By employing techniques such as Density Functional Theory (DFT) and molecular modeling, researchers can predict the electronic, optical, and material properties of yet-to-be-synthesized compounds. researchgate.net This predictive power can guide synthetic efforts towards derivatives with tailored properties for applications in:

Materials Science: Designing molecules with specific liquid crystalline phases, thermal stabilities, or photophysical properties.

Organic Electronics: Predicting the charge transport capabilities and energy levels of derivatives for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). numberanalytics.com

This in silico approach can significantly accelerate the discovery of new materials by prioritizing the synthesis of the most promising candidates.

Exploration of this compound in Novel Chemical Technologies

The unique chemical structure of this compound makes it a candidate for exploration in a variety of novel chemical technologies. The benzofuran moiety is known to be a valuable scaffold in the development of functional materials. numberanalytics.com Future research could investigate the potential of this compound and its derivatives in areas such as:

Organic Electronics: Benzofuran-based compounds have shown promise as emissive materials in OLEDs and as donor materials in OPVs. numberanalytics.com The specific electronic properties imparted by the 4-bromophenyl group could lead to the development of new and efficient organic electronic devices.

Catalysis: Benzofuran-based compounds are being investigated as catalysts for various organic reactions. numberanalytics.com The potential for this compound to act as a ligand for metal catalysts or as an organocatalyst itself is an area ripe for exploration.

Energy Storage: The exploration of benzofuran derivatives as materials for energy storage applications, such as in batteries and supercapacitors, is an emerging field. numberanalytics.com

Integration into Multi-Component Systems for Synergistic Properties

The incorporation of this compound into multi-component systems is another exciting avenue for future research. This could involve its use as a building block in the synthesis of more complex architectures, such as polymers, metal-organic frameworks (MOFs), or supramolecular assemblies. By combining this benzofuran derivative with other functional molecules, it may be possible to create materials with synergistic properties, where the whole is greater than the sum of its parts. For example, its integration into a polymer backbone could lead to materials with unique optical, electronic, or mechanical properties. The use of benzofurans in multicomponent reactions to rapidly assemble complex and diverse molecules highlights the potential for this approach. numberanalytics.com

Q & A

Q. (Basic) What are the standard synthetic routes for 1-benzofuran-2-yl(4-bromophenyl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via a base-catalyzed cyclization reaction. For example, substituted 2-hydroxybenzaldehyde derivatives react with 4-bromophenacyl bromide in anhydrous ethanol under reflux, using K₂CO₃ as a base. Reaction optimization involves adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometry to improve yields (e.g., 65–88% yields reported for analogs) . IR and NMR spectroscopy are critical for verifying the benzofuran core (C=O stretch at ~1640 cm⁻¹ in IR; aromatic protons at δ 7.2–8.7 ppm in ¹H NMR) .

Q. (Advanced) How do substituents on the benzofuran or aryl rings influence synthetic yields and spectral properties?

Electron-withdrawing groups (e.g., -Br, -Cl) on the aryl ring reduce nucleophilic attack during cyclization, lowering yields compared to electron-donating groups. For example, 4-bromo-substituted analogs yield 66–88%, while methyl-substituted derivatives show lower yields (65%) due to steric hindrance . Spectral shifts in ¹³C NMR (e.g., carbonyl carbon at ~182 ppm) correlate with electronic effects of substituents, aiding structural validation .

II. Structural Analysis and Crystallography

Q. (Basic) What crystallographic tools are recommended for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard. Programs like ORTEP-3 generate graphical representations of molecular geometry, highlighting bond angles and torsion angles critical for confirming the benzofuran-aryl methanone framework .

Q. (Advanced) How can crystallographic data resolve discrepancies in proposed molecular conformations?

For analogs, mean plane angles between benzofuran and aryl rings (e.g., 57.45° in a fluorophenyl derivative) and torsion angles (e.g., O9—C8—C5—C6 = -141.1°) validate non-planar conformations. Hydrogen bonding (O—H⋯O) and π-π stacking in crystal packing further explain stability and reactivity differences .

III. Biological Activity and Applications

Q. (Basic) What methodologies are used to evaluate the biological activity of benzofuran methanone derivatives?

In vitro assays (e.g., antimicrobial susceptibility testing, enzyme inhibition) are common. For example, methyl-substituted benzophenones are screened for antifungal activity using agar diffusion methods, with IC₅₀ values correlated to substituent electronic profiles .

Q. (Advanced) How can structural modifications enhance bioactivity while addressing solubility challenges?

Introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility but may reduce membrane permeability. Prodrug strategies (e.g., acetyl-protected hydroxyl groups) balance solubility and bioavailability. Structure-activity relationship (SAR) studies on analogs with varying substituents (e.g., -Br vs. -OCH₃) reveal optimal pharmacophores for target binding .

IV. Data Interpretation and Conflict Resolution

Q. (Advanced) How should researchers address contradictions in reported spectral data for structurally similar compounds?

Discrepancies in NMR chemical shifts (e.g., δ 8.2 ppm for C11 in one study vs. δ 8.7 ppm in another) may arise from solvent effects or crystallographic disorder. Cross-validation via high-resolution mass spectrometry (HRMS) and computational modeling (DFT calculations) can reconcile such differences .

Methodological Best Practices

Q. (Basic) What analytical techniques are essential for purity assessment?

HPLC (reverse-phase C18 columns) with UV detection at λ = 254 nm identifies impurities. Combustion analysis (%C, %H, %N) and melting point consistency (±2°C) further confirm purity .

Q. (Advanced) How can researchers optimize experimental phasing in crystallography for low-quality crystals?

Using SHELXC/D/E pipelines with high-throughput data collection (e.g., synchrotron radiation) improves phase resolution. Molecular replacement with homologous structures (e.g., PDB entries for benzofuran analogs) is preferred for poorly diffracting crystals .

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1-benzofuran-2-yl(4-bromophenyl)methanone
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1-benzofuran-2-yl(4-bromophenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.